BenchChemオンラインストアへようこそ!

(S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid

Chiral resolution Asymmetric synthesis Stereochemical purity

(S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid (CAS 1352407-83-0) is a chiral, non-proteinogenic amino acid derivative featuring a Boc-protected primary amine at the C5 position and an (S)-configured methyl substituent at the C2 position of the pentanoic acid backbone. With a molecular formula of C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol, this compound serves as a versatile intermediate in peptide synthesis and medicinal chemistry, where the defined (S)-stereochemistry at the 2-position is essential for downstream stereochemical outcomes.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Cat. No. B12870720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(CCCNC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C11H21NO4/c1-8(9(13)14)6-5-7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
InChIKeyOBZVEXKLKXLILY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid: Chiral Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


(S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid (CAS 1352407-83-0) is a chiral, non-proteinogenic amino acid derivative featuring a Boc-protected primary amine at the C5 position and an (S)-configured methyl substituent at the C2 position of the pentanoic acid backbone . With a molecular formula of C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol, this compound serves as a versatile intermediate in peptide synthesis and medicinal chemistry, where the defined (S)-stereochemistry at the 2-position is essential for downstream stereochemical outcomes [1].

Why Generic Substitution of (S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid Compromises Stereochemical Integrity in Multi-Step Synthesis


Substituting (S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid with its (R)-enantiomer (CAS 1352407-82-9), the racemic mixture (CAS 1564883-69-7), or the non-methylated analog Boc-5-aminopentanoic acid (CAS 27219-07-4) is not chemically equivalent. The (S)-configuration at C2 directly dictates the stereochemical outcome of subsequent reactions, particularly in asymmetric syntheses where the 2-methylpentanoic acid scaffold is elaborated into bioactive molecules such as neprilysin inhibitors [1]. The non-methylated analog lacks the chiral center entirely, precluding its use in any stereoselective application. The racemate introduces an enantiomeric impurity that necessitates chiral separation, adding cost and reducing yield. Even the (R)-enantiomer, while structurally similar, produces diastereomeric intermediates when carried through the same synthetic sequence, as the absolute configuration at C2 is propagated into downstream chiral centers [2].

Quantitative Differentiation Evidence for (S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid Against Closest Analogs


Enantiomeric Configuration Specificity: (S)- vs. (R)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid

The target compound bears an (S)-absolute configuration at the C2 stereocenter (CAS 1352407-83-0, InChI Key OBZVEXKLKXLILY-QMMMGPOBSA-N), while the comparator (R)-enantiomer (CAS 1352407-82-9) possesses the opposite configuration . Both enantiomers are commercially available at comparable HPLC purities (target: 98%, comparator: 95–98%), but their stereochemical identity is mutually exclusive and non-interchangeable in any reaction where the C2 configuration governs diastereoselectivity . The (S)-enantiomer contains exactly 1 defined atom stereocenter and 0 undefined stereocenters, as confirmed by the SMILES notation O=C(O)[C@@H](C)CCCNC(OC(C)(C)C)=O, providing unambiguous stereochemical integrity .

Chiral resolution Asymmetric synthesis Stereochemical purity

HPLC Purity Specification: (S)-Enantiomer vs. Non-Methylated Boc-5-Aminopentanoic Acid

The target compound is specified at 98% purity (HPLC) by Chemscene and at 95–98% by multiple vendors including Leyan . In comparison, the structurally simpler but achiral analog Boc-5-aminopentanoic acid (CAS 27219-07-4) is specified by Thermo Fisher Scientific at 96% minimum by HPLC, with an assay percent range of 96% min. . The target compound thus offers a higher minimum purity specification (98% vs. 96%), which is particularly relevant for applications requiring low impurity burden in subsequent coupling steps.

HPLC purity Quality control Procurement specification

Structural Differentiation via 2-Methyl Substituent: Physicochemical Property Comparison with Boc-5-Aminopentanoic Acid

The target compound incorporates a methyl substituent at the C2 position, which introduces both a chiral center and altered physicochemical properties compared to the non-methylated analog Boc-5-aminopentanoic acid . Key computed differences include a higher molecular weight (231.29 vs. 217.26 g/mol), a computed XLogP3 of 1.7 [1], and the presence of 1 defined atom stereocenter (vs. 0 for the comparator). The topological polar surface area (TPSA) of 75.6 Ų [1] is comparable between both compounds, but the increased lipophilicity conferred by the 2-methyl group enhances membrane permeability and alters chromatographic retention behavior.

Lipophilicity Molecular recognition Structure-property relationships

Orthogonal Boc Protection: Compatibility with Fmoc-Based Solid-Phase Peptide Synthesis Strategies

The tert-butoxycarbonyl (Boc) protecting group on the C5 amine provides acid-labile protection that is orthogonal to base-labile Fmoc protection schemes widely used in solid-phase peptide synthesis (SPPS) [1]. The Boc group is stable under the basic conditions used for Fmoc deprotection (piperidine/DMF) and during carbodiimide-mediated coupling reactions, yet is cleanly removed by treatment with trifluoroacetic acid (TFA) [2]. This orthogonality allows the compound to serve as a side-chain building block in Fmoc-SPPS, where the free carboxylic acid at C1 can be coupled to a resin-bound amine while the Boc-protected amine remains inert until selective acidic deprotection at a later stage.

Orthogonal protection Solid-phase peptide synthesis Boc/Fmoc compatibility

Defined Stereocenter as a Chiral Anchor for Asymmetric Synthesis of Sacubitril-Type Scaffolds

The (S)-configured C2 stereocenter in the target compound provides a pre-installed chiral anchor that can be carried through multi-step synthetic sequences to control the absolute configuration of more complex intermediates [1]. In the Novartis patent family (WO2016135751A1, US10774036B2), stereochemically defined 2-methylpentanoic acid derivatives bearing Boc protection are disclosed as early-stage intermediates en route to sacubitril, where the final API requires defined (2R,4S) stereochemistry [2]. The (S)-enantiomer of 5-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid can serve as a starting material for either (2S)-configured final targets or as a chiral reference standard for analytical method development and enantiomeric purity determination of (R)-configured intermediates via chiral HPLC .

Chiral pool synthesis Neprilysin inhibitors Sacubitril intermediates

High-Impact Application Scenarios for (S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid Based on Evidence-Driven Differentiation


Asymmetric Synthesis of (2S)-Configured Peptidomimetic Drug Candidates

Research groups synthesizing peptidomimetic drug candidates that require (2S)-absolute configuration at the α-methyl-ω-amino acid position can use this compound as a direct chiral building block. The pre-installed (S)-stereocenter at C2 (Evidence Item 1) eliminates the need for asymmetric induction at this position, reducing synthetic step count and improving overall yield by avoiding the ≥50% material loss inherent to chiral resolution of racemic intermediates . The Boc-protected amine at C5 remains inert during carboxylic acid coupling reactions, enabling selective C1-functionalization without amine interference (Evidence Item 4).

Chiral Reference Standard for HPLC Enantiomeric Purity Method Development

Quality control laboratories developing chiral HPLC methods for the (R)-enantiomer (CAS 1352407-82-9) or the downstream sacubitril intermediate (CAS 1012341-50-2) require the (S)-enantiomer as an authentic reference standard for system suitability testing and enantiomeric purity determination. The compound's defined stereochemistry and availability at 98% HPLC purity (Evidence Item 2) make it suitable as a reference material for establishing resolution (Rs) and limit of quantification (LOQ) parameters in chiral separation methods .

Solid-Phase Peptide Synthesis Incorporating Non-Proteinogenic ω-Amino Acid Residues

The orthogonal Boc protection strategy (Evidence Item 4) enables incorporation of this compound into Fmoc-based SPPS workflows as a non-proteinogenic building block. The free carboxylic acid at C1 can be activated with standard coupling reagents (e.g., HBTU, EDC/HOBt) for attachment to resin-bound amines, while the Boc group survives repetitive piperidine deprotection cycles. Final global deprotection with TFA simultaneously cleaves the peptide from the resin and removes the Boc group, releasing the free amine for subsequent bioconjugation or structure-activity relationship studies [1].

Structure-Activity Relationship Studies on 2-Methylpentanoic Acid Pharmacophore

The 2-methyl substituent is a critical pharmacophoric element in approved drugs such as sacubitril, where it contributes to neprilysin binding affinity (Evidence Item 3). Medicinal chemistry teams exploring SAR around this scaffold can use the (S)-enantiomer to systematically vary the C5 amine substituent after Boc deprotection, generating libraries of (2S)-2-methyl-5-aminopentanoic acid derivatives. The compound's computed XLogP3 of 1.7 provides a baseline lipophilicity value for property-based drug design optimization [2].

Quote Request

Request a Quote for (S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.